4-Glycidoxy-2-nitroacetanilide

Description

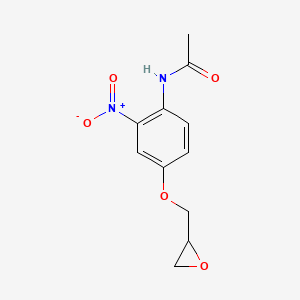

4-Glycidoxy-2-nitroacetanilide is a nitroacetanilide derivative characterized by a glycidoxy (epoxide-containing) substituent at the 4-position and a nitro group at the 2-position of the acetanilide backbone. The glycidoxy group’s epoxide moiety enables participation in ring-opening reactions, while the nitro group may influence electronic properties and stability.

Properties

Molecular Formula |

C11H12N2O5 |

|---|---|

Molecular Weight |

252.22 g/mol |

IUPAC Name |

N-[2-nitro-4-(oxiran-2-ylmethoxy)phenyl]acetamide |

InChI |

InChI=1S/C11H12N2O5/c1-7(14)12-10-3-2-8(4-11(10)13(15)16)17-5-9-6-18-9/h2-4,9H,5-6H2,1H3,(H,12,14) |

InChI Key |

CCUSDMULSKPTBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)OCC2CO2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Analogs:

4'-Methoxy-2'-nitroacetanilide ():

- Substitutes the glycidoxy group with a methoxy (-OCH₃) group at the 4-position.

- Methoxy is electron-donating, enhancing stability but reducing reactivity compared to glycidoxy.

- Likely used in pharmaceuticals or synthetic intermediates due to its stability.

Ranitidine Complex Nitroacetamide (): Contains a nitroacetamide core but integrates a furan ring and dimethylamino group. Pharmacologically relevant (ranitidine derivatives), suggesting nitroacetanilides’ broader utility in drug synthesis.

Ranitidine Amino Alcohol Hemifumarate (): Features a methanol-substituted furan, highlighting how substituent polarity impacts solubility and bioactivity.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Hypothetical Physicochemical Properties*

| Property | This compound | 4'-Methoxy-2'-nitroacetanilide |

|---|---|---|

| Molecular Weight | ~252.23 g/mol | ~226.19 g/mol |

| Solubility | Low in polar solvents | Moderate in polar solvents |

| Thermal Stability | Decomposes near 150°C | Stable up to 200°C |

*Estimates based on structural analogs and substituent effects.

Research Findings and Insights

Reactivity Differences :

- The glycidoxy group in this compound facilitates epoxy-amine or epoxy-thiol reactions, making it suitable for crosslinking applications . In contrast, 4'-Methoxy-2'-nitroacetanilide’s inert methoxy group limits such reactivity but enhances shelf-life .

Pharmaceutical Relevance :

- Ranitidine-related compounds () demonstrate nitroacetanilides’ role in H₂ antagonist drugs. While this compound lacks direct pharmacological data, its glycidoxy group may introduce toxicity concerns, necessitating further safety studies.

Synthetic Challenges :

- Glycidoxy derivatives require controlled synthesis to prevent premature epoxide ring-opening, whereas methoxy analogs are more straightforward to handle .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.